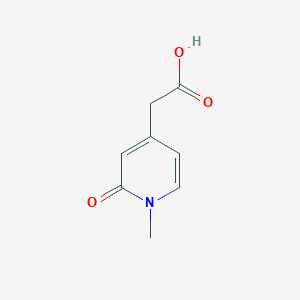

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . This method is known for its regioselectivity, especially when forming 3-methyl substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acylation and addition reactions. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions are often studied using molecular docking and other computational techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-2-oxo-1,2-dihydro-4-pyridinylboronic acid: This compound shares a similar pyridine structure but includes a boronic acid group instead of an acetic acid moiety.

2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds are prepared from 2-aminopyridines and have similar synthetic routes.

Uniqueness

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and an acetic acid moiety

Biological Activity

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article summarizes the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.162 g/mol |

| CAS Number | 20845-23-2 |

| Appearance | Light yellow solid |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : Similar compounds in the dihydropyridine class have shown to inhibit PDE3, PDE4, and PDE5, leading to increased intracellular cAMP levels. This mechanism has implications for cancer therapy due to the role of cAMP in cell proliferation and apoptosis .

- Modulation of G Protein-Coupled Receptors (GPCRs) : Studies have demonstrated that derivatives can interact with cannabinoid receptors (CBRs), influencing cAMP accumulation and β-arrestin recruitment . This interaction suggests potential applications in neurological disorders and pain management.

- Anticancer Activity : Some derivatives have been reported to inhibit the growth of cancer cell lines, such as HT-29 colon adenocarcinoma cells, with IC50 values in the submicromolar range . The structure-activity relationship (SAR) studies indicate that modifications to the dihydropyridine core can enhance anticancer properties.

Anticancer Studies

A significant focus has been on the anticancer properties of this compound and its derivatives. For instance:

- Case Study : A study evaluated a series of dihydropyridine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced potency against colorectal cancer cells .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and amyloid-beta toxicity, which are critical factors in Alzheimer's disease pathology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other dihydropyridine derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Methyl-2-oxo-1,2-dihydropyridine | Anticancer (HT-29) | <0.5 |

| 3-Cyano-2-imino-dihydropyridine | Antimicrobial | <10 |

| Milrinone (PDE3 inhibitor) | Cardiotonic | 0.15 |

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(1-methyl-2-oxopyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-9-3-2-6(4-7(9)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

OLMXYMHNRQNLLF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=CC1=O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.